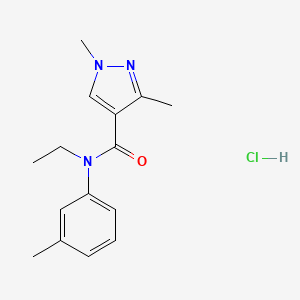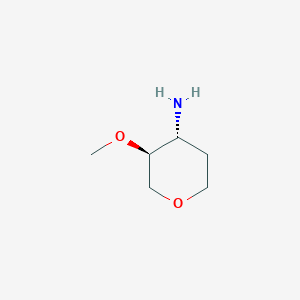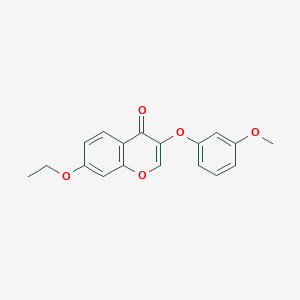![molecular formula C14H17ClN2OS B2944937 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865545-57-9](/img/structure/B2944937.png)
(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thiazolo[5,4-d]thiazoles, have been synthesized using various methods . For instance, a strategy building upon in situ halogenation/reductive coupling of alcohols with aryl halides has been used to forge Csp2–Csp3 bonds .Molecular Structure Analysis
The compound likely has a rigid planar structure, similar to other benzo[d]thiazole derivatives . This structure enables efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .Applications De Recherche Scientifique
Cystic Fibrosis Therapy
A study investigated the potential of bithiazole analogues of a compound similar to (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide for cystic fibrosis therapy. Specifically, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide was found to correct defective cellular processing of the DeltaF508-CFTR protein in cystic fibrosis. The bithiazole-tethering in the s-cis conformation, a structural feature similar to the query compound, showed improved corrector activity for cystic fibrosis therapy (Yu et al., 2008).
Cancer Research
Thiazolides, a class of compounds structurally related to this compound, have shown promising results in cancer research. For example, the bromo-thiazolide RM4819, which has similar structural features, was found to induce cell death in colon carcinoma cell lines. This indicates that thiazolide derivatives could interact with key molecular targets in cancer cells, offering a potential avenue for cancer treatment (Brockmann et al., 2014).
Gas Transport Properties
Thioamide derivatives, which share structural characteristics with the query compound, have been studied for their gas transport properties. Thioamide-PIM-1, a polymer incorporating thioamide functionality, demonstrated notable changes in gas permeability and selectivity compared to the parent polymer, suggesting potential applications in gas separation technologies (Mason et al., 2011).
Antimicrobial and Anticancer Properties
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anticancer potentials. These studies highlight the versatility of thiazolide derivatives in targeting a range of biological activities, including their effectiveness against specific microbial strains and cancer cell lines (Deep et al., 2016).
Breast Cancer Imaging
Research on benzamide derivatives, akin to the query compound, has explored their potential in breast cancer imaging. A radioiodinated benzamide demonstrated promising results in imaging breast cancer, signifying the potential of similar compounds in diagnostic applications (John et al., 1999).
Orientations Futures
Mécanisme D'action
Mode of Action
It’s known that the compound exhibits certain characteristics such as aggregation-induced emission (aie) features, excited-state intramolecular proton transfer (esipt) mechanisms, and intramolecular charge transfer (ict) effects . These characteristics suggest that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function or activity.
Biochemical Pathways
The compound’s ESIPT and ICT effects suggest that it may influence pathways involving proton transfer and charge transfer
Result of Action
The compound’s AIE, ESIPT, and ICT characteristics suggest that it may induce changes in molecular structures and cellular functions
Action Environment
The compound’s esipt and ict effects suggest that its action may be influenced by factors such as solvent polarity
Propriétés
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-5-17-11-9(15)7-6-8-10(11)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBERFIDCXQNDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate](/img/structure/B2944856.png)



![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/no-structure.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944863.png)

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)
![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)
![ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate](/img/structure/B2944872.png)

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)
![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)